N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,6-difluorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,6-difluorobenzamide” is a chemical compound with the molecular formula C22H16F2N2O3 . It is related to dibenzo[b,f][1,4]oxazepine, which is an intermediate in the synthesis of quetiapine , a medication used to treat mental health conditions such as schizophrenia, bipolar disorder, and major depressive disorder.
科学的研究の応用
Catalytic Enantioselective Reactions
The catalytic enantioselective aza-Reformatsky reaction involving cyclic dibenzo[b,f][1,4]oxazepines, including structures similar to the compound , has been explored for synthesizing chiral ethyl 2-(10,11-dihydrodibenzo[b,f][1,4]oxazepin-11-yl)acetate derivatives. This process demonstrates high yields and enantioselectivities, showcasing the compound's potential in asymmetric synthesis (De Munck et al., 2017).
Enantioselective Alkylation
Another study focused on the enantioselective alkylation of various substituted dibenzo[b,f][1,4]oxazepines, including derivatives of the compound of interest. This process was catalyzed by a (R)-VAPOL-Zn(II) complex, leading to chiral 11-ethyl-10,11-dihydrodibenzo[b,f][1,4]oxazepine derivatives with good yields and moderate enantioselectivities. It marked the first instance of such enantioselective addition to cyclic aldimines (De Munck et al., 2017).
Synthesis and Properties of Polyfluorinated Analogs
Research into the synthesis and properties of polyfluorinated analogs of dibenzo[b,f][1,4]oxazepines, which are structurally related to the compound , has shown a range of biological activities, primarily affecting the central nervous system. This study outlines a method for creating polyfluorinated derivatives, potentially leading to new psychotropic agents (Gerasimova et al., 1989).
Development of Serotonin-3 Receptor Antagonists
The compound's structural framework has been utilized in the development of potent serotonin-3 (5-HT3) receptor antagonists, showing the importance of such structures in medicinal chemistry for creating new therapeutic agents (Harada et al., 1995).
特性
IUPAC Name |
N-(5-ethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-2,6-difluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16F2N2O3/c1-2-26-17-8-3-4-9-19(17)29-18-11-10-13(12-14(18)22(26)28)25-21(27)20-15(23)6-5-7-16(20)24/h3-12H,2H2,1H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWMAKTRHTGBYAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NC(=O)C4=C(C=CC=C4F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16F2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。